Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
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Overview
Description
Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a 2-oxo-1,2,3,4-tetrahydroquinoline structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include elevated temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming tetrahydroquinoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its neuroprotective and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar core structure but differ in the presence of nitrogen atoms in the ring.
Isoxazole derivatives: These compounds have a similar heterocyclic structure but contain an oxygen atom in the ring.
Uniqueness
Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
benzyl N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-9-6-13-10-14(7-8-15(13)19-16)18-17(21)22-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQNHORIBSNMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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